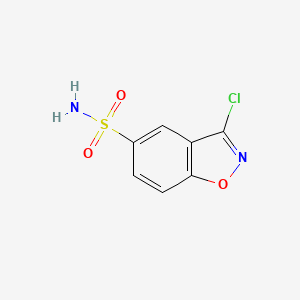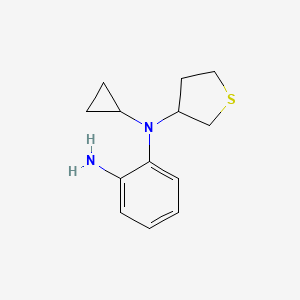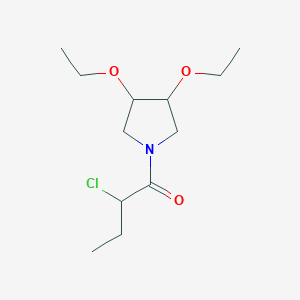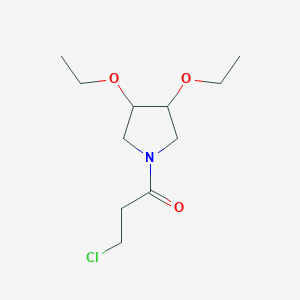
3-Chloro-1,2-benzoxazole-5-sulfonamide
Descripción general
Descripción
“3-Chloro-1,2-benzoxazole-5-sulfonamide” is a chemical compound with the CAS Number: 1803566-18-8 . It has a molecular weight of 232.65 . It is in powder form .
Synthesis Analysis
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5ClN2O3S/c8-7-5-3-4 (14 (9,11)12)1-2-6 (5)13-10-7/h1-3H, (H2,9,11,12) .Chemical Reactions Analysis
The synthesis of benzoxazole derivatives has been achieved using different pathways . One of the methods involves the reaction of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 232.65 .Aplicaciones Científicas De Investigación
Potential in Light Harvesting and Enzyme Inhibition
3-Chloro-1,2-benzoxazole-5-sulfonamide and related compounds have been explored for their potential applications in light harvesting and as enzyme inhibitors. A study focused on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those related to this compound, revealed their potential applications in the design of novel inhibitor molecules of the Topoisomerase II enzyme and in light harvesting, indicating their significance in the development of new dye-sensitized solar cells (DSSCs) (Sheena Mary et al., 2019).
Antimicrobial Applications
The antimicrobial potential of 1,3-benzoxazole-5-sulfonamide derivatives, which are structurally similar to this compound, has been studied. These derivatives exhibited significant activity against various bacterial and fungal strains. The study also involved in silico molecular docking to understand the interaction of these compounds with microbial proteins, suggesting their potential as antimicrobial agents (Vinoda Bm et al., 2016).
In Vitro Anticancer Evaluation
1,2,3-Triazole derivatives containing the sulfonyl group, related to this compound, have shown moderate activity against various cancer cell lines. This indicates the potential use of this compound derivatives in cancer therapy, particularly in designing targeted treatments for specific types of cancer (Salinas-Torres et al., 2022).
Antitumor Activities
Similar benzoxazole derivatives-containing sulfonamide have been investigated for their antitumor activities against human leukemia cells. Quantum chemical calculations and molecular docking were used to understand their antitumor mechanisms, suggesting that these compounds could be potential drug candidates for cancer therapy (Oksuzoglu et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Chloro-1,2-benzoxazole-5-sulfonamide is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with the targets leads to changes in the biological pathways.
Biochemical Pathways
The interaction of this compound with its targets affects the biochemical pathways involved in disease formation and proliferation . For instance, it can inhibit DNA topoisomerases, enzymes that are crucial for DNA replication, thus affecting the proliferation of cancer cells .
Result of Action
The result of the action of this compound is primarily observed at the molecular and cellular levels. By targeting and inhibiting key enzymes and proteins, it can disrupt the normal functioning of cells, particularly in the context of disease states . For example, by inhibiting DNA topoisomerases, it can prevent the replication of cancer cells .
Análisis Bioquímico
Biochemical Properties
3-Chloro-1,2-benzoxazole-5-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to target DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in critical cellular processes such as DNA replication, transcription, and cell cycle regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, it can modulate the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with DNA topoisomerases results in the inhibition of DNA replication and transcription, which is crucial for its anticancer activity . Moreover, it can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, thereby affecting cellular metabolism . These interactions can lead to changes in the levels of key metabolites, influencing overall cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake, localization, and accumulation in target cells and tissues . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus is critical for its interaction with DNA and nuclear proteins, thereby influencing gene expression and cellular function.
Propiedades
IUPAC Name |
3-chloro-1,2-benzoxazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCBOEBSSAEGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)
![3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478014.png)
![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478017.png)

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)
![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)


![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478029.png)
![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1478031.png)
![3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478032.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1478033.png)
